2-Methylpropene-1,1-D2
CAS No.: 1560-59-4
Cat. No.: VC0073950
Molecular Formula: C4H8
Molecular Weight: 58.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1560-59-4 |
---|---|
Molecular Formula | C4H8 |
Molecular Weight | 58.12 |
IUPAC Name | 1,1-dideuterio-2-methylprop-1-ene |
Standard InChI | InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2 |
Standard InChI Key | VQTUBCCKSQIDNK-DICFDUPASA-N |
SMILES | CC(=C)C |
Introduction
Physical and Chemical Properties
Basic Physical Properties
The compound has a molecular weight of approximately 58.07515 g/mol, slightly higher than non-deuterated isobutylene (56.1063 g/mol) due to the presence of two deuterium atoms instead of hydrogen . This difference in mass affects various physical properties including boiling point, density, and diffusion rates. At room temperature, it exists as a colorless gas with properties typical of alkenes, including low boiling point and high volatility .
Structural and Spectroscopic Data
Below is a comprehensive table of the structural and spectroscopic properties of 2-Methylpropene-1,1-D2:
Chemical Reactivity
Synthesis Methods
The synthesis of 2-Methylpropene-1,1-D2 requires specialized techniques to ensure selective deuteration at the desired positions. Several synthetic approaches have been developed to achieve this specific labeling pattern.
Deuteration Reactions
Deuteration can be achieved through various methods, including:
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Acid-catalyzed exchange reactions with deuterated solvents
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Reduction of appropriate precursors with deuterated reducing agents
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Base-catalyzed isomerization in deuterated media
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Elimination reactions from deuterated precursors
These synthetic routes typically require controlled conditions to ensure high isotopic purity and regioselectivity in the deuteration process.
Applications in Scientific Research
The unique properties of 2-Methylpropene-1,1-D2, particularly its deuterium labeling, make it valuable for various research applications across chemistry and related fields.
Kinetic Isotope Effects
The substitution of hydrogen with deuterium can significantly affect reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Studying reactions with 2-Methylpropene-1,1-D2 allows researchers to:
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Measure primary and secondary kinetic isotope effects
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Evaluate the involvement of specific bonds in the rate-determining step
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Test theoretical predictions about reaction mechanisms
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Distinguish between concerted and stepwise processes
These studies provide fundamental insights into the nature of chemical reactions and the factors that influence their rates.
NMR Spectroscopy Applications
The deuterium atoms in 2-Methylpropene-1,1-D2 significantly alter its NMR spectroscopic properties compared to non-deuterated isobutylene. These differences can be exploited in various applications:
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Using ²H (deuterium) NMR to track the compound in complex mixtures
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Simplifying ¹H NMR spectra by eliminating specific signals
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Studying molecular dynamics through deuterium NMR
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Providing internal standards for quantitative NMR analysis
The absence of proton signals from the deuterated positions simplifies spectral interpretation and enables more detailed structural analysis .
Chemical Reactions
2-Methylpropene-1,1-D2 participates in a range of chemical reactions characteristic of alkenes, although the rates and product distributions may be influenced by the presence of deuterium atoms.
Addition Reactions
As a substituted alkene, 2-Methylpropene-1,1-D2 undergoes typical addition reactions:
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Electrophilic additions (with halogens, hydrogen halides, etc.)
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Hydration to form alcohols
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Hydrogenation to form alkanes
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Dimerization and polymerization
In these reactions, the deuterium atoms may be retained or exchanged depending on the specific mechanism involved, providing valuable mechanistic information.
Polymerization
Like its non-deuterated analog, 2-Methylpropene-1,1-D2 can undergo cationic polymerization to form polyisobutylene derivatives. The deuterium atoms in the resulting polymer can serve as spectroscopic markers for studying polymer structure and dynamics. This application is particularly valuable in materials science and polymer chemistry research.
Spectroscopic Properties
The spectroscopic properties of 2-Methylpropene-1,1-D2 differ significantly from those of non-deuterated isobutylene due to the isotopic substitution, making it valuable for various analytical applications.
IR and Raman Spectroscopy
In infrared (IR) and Raman spectroscopy, 2-Methylpropene-1,1-D2 shows characteristic shifts in vibrational frequencies compared to non-deuterated isobutylene. The C-D stretching vibrations typically appear at lower frequencies (around 2100-2200 cm⁻¹) than corresponding C-H vibrations (around 2800-3100 cm⁻¹) due to the higher reduced mass of the C-D bond. These spectral differences allow for tracking of deuterated compounds in reaction mixtures and provide information about bond strengths and molecular structure.
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